

Spectroscopic Profile of Trimethyl(4-vinylphenyl)silane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trimethyl(4-vinylphenyl)silane**

Cat. No.: **B089869**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Trimethyl(4-vinylphenyl)silane**, a key organosilane monomer utilized in polymer chemistry, coatings, and resin manufacturing. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

Trimethyl(4-vinylphenyl)silane possesses a unique structure combining a vinyl group and a trimethylsilyl group on a benzene ring. This arrangement gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in various applications.

Caption: Molecular structure of **Trimethyl(4-vinylphenyl)silane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Trimethyl(4-vinylphenyl)silane** by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopic Data

The ^1H NMR spectrum of **Trimethyl(4-vinylphenyl)silane** is characterized by signals corresponding to the trimethylsilyl protons, the aromatic protons, and the vinyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45	d	2H	Aromatic protons (ortho to vinyl group)
~7.35	d	2H	Aromatic protons (ortho to silyl group)
~6.70	dd	1H	Vinyl proton (-CH=)
~5.75	d	1H	Vinyl proton (=CH ₂ , trans)
~5.25	d	1H	Vinyl proton (=CH ₂ , cis)
~0.25	s	9H	Trimethylsilyl protons (-Si(CH ₃) ₃)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~140	Aromatic carbon (C-Si)
~137	Aromatic carbon (C-vinyl)
~136.5	Vinyl carbon (-CH=)
~133	Aromatic carbons (CH, ortho to silyl group)
~126	Aromatic carbons (CH, ortho to vinyl group)
~114	Vinyl carbon (=CH ₂)
~-1.0	Trimethylsilyl carbons (-Si(CH ₃) ₃)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

- Dissolve approximately 5-10 mg of **Trimethyl(4-vinylphenyl)silane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ^{13}C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Trimethyl(4-vinylphenyl)silane** by measuring the absorption of infrared radiation.

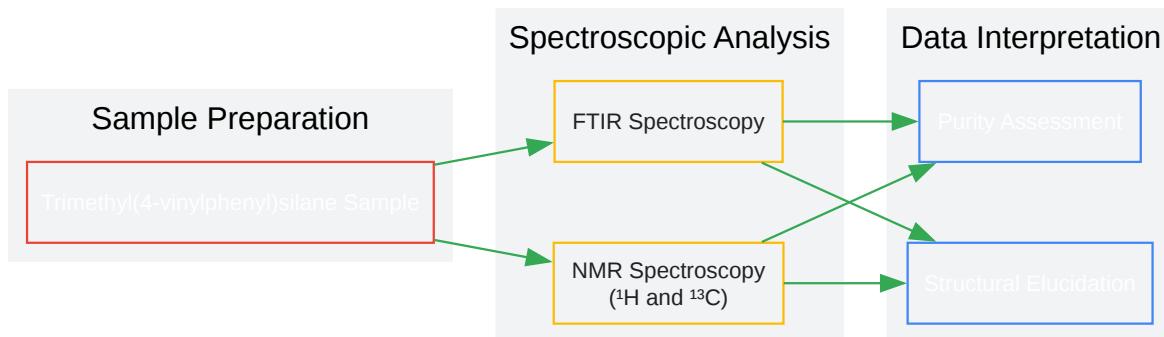
Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
3080-3010	Medium	C-H stretching (aromatic and vinyl)
2960-2850	Medium-Strong	C-H stretching (methyl groups of trimethylsilyl)
~1630	Medium	C=C stretching (vinyl group)
~1600, ~1500	Medium	C=C stretching (aromatic ring)
~1410	Medium	C-H bending (vinyl)
~1250	Strong	Si-CH ₃ symmetric deformation
~990, ~910	Strong	C-H out-of-plane bending (vinyl)
~840-760	Strong	Si-C stretching and C-H out-of-plane bending (para-substituted aromatic ring)

Note: Predicted vibrational frequencies are based on characteristic group frequencies and may exhibit minor shifts.

Experimental Protocol for FTIR Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or transmission cell).

Sample Preparation:


- Neat Liquid: Place a small drop of liquid **Trimethyl(4-vinylphenyl)silane** directly onto the ATR crystal or between two KBr or NaCl plates for transmission analysis.
- Solution: Dissolve the compound in a suitable solvent (e.g., CCl_4 , CS_2) that has minimal interference in the spectral regions of interest.

Data Acquisition:

- Record a background spectrum of the empty ATR crystal or the solvent-filled cell.
- Record the sample spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **Trimethyl(4-vinylphenyl)silane**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Trimethyl(4-vinylphenyl)silane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089869#trimethyl-4-vinylphenyl-silane-spectroscopic-data-nmr-ftir\]](https://www.benchchem.com/product/b089869#trimethyl-4-vinylphenyl-silane-spectroscopic-data-nmr-ftir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com